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Introduction
Acridine Orange (AO) is a cell-permeable, nucleic acid-selective, and lysosomotropic

fluorescent dye with metachromatic properties.[1] Its ability to emit different colors of

fluorescence depending on its molecular state and local concentration makes it an invaluable

tool in cell biology, microbiology, and drug development.[2][3] As a weakly basic compound, AO

can readily cross cellular membranes in its neutral form, allowing for the vital staining of live

cells.[2][4] Inside the cell, it interacts with nucleic acids and accumulates in acidic organelles,

providing distinct fluorescent signatures for different cellular components. This guide provides

an in-depth technical overview of Acridine Orange's staining mechanisms, cellular targets, and

key experimental applications.

Mechanism of Staining
The utility of Acridine Orange stems from its ability to interact with cellular components in

distinct ways, leading to different fluorescent outputs.

Nucleic Acid Interaction: AO binds to nucleic acids through two primary modes. It intercalates

between the base pairs of double-stranded DNA (dsDNA), where it exists as a monomer and

emits a green fluorescence. Conversely, it interacts with single-stranded DNA (ssDNA) or

RNA primarily through electrostatic forces, leading to its aggregation and a shift in
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fluorescence to red or orange. This differential staining allows for the simultaneous

visualization of DNA and RNA within a cell.

Lysosomotropism: As a weak base, Acridine Orange diffuses across biological membranes

and accumulates in acidic compartments, such as lysosomes, endosomes, and

autophagosomes. Within these low-pH environments, AO becomes protonated and trapped,

leading to a high local concentration. This concentration-dependent aggregation causes the

dye to form dimers and oligomers, which exhibit a metachromatic shift to red fluorescence.
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Fig. 1: Acridine Orange's differential staining mechanism in cells.
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Acridine Orange is a nucleic acid-selective stain. In the nucleus of healthy cells, it primarily

stains dsDNA, resulting in green fluorescence. Regions rich in RNA, such as the cytoplasm and

nucleolus, exhibit red to orange fluorescence. This property is particularly useful for cell cycle

analysis, as the RNA content of a cell increases during growth phases. It can also be used to

distinguish metabolically active cells with high RNA content.

Acidic Organelles
The dye is a well-established probe for visualizing acidic vesicles.

Lysosomes: Healthy lysosomes maintain a significant proton gradient, leading to robust

accumulation of AO and bright red punctate fluorescence.

Autophagosomes: AO is also used to stain autophagosomes, which are acidic vesicles

involved in the cellular process of autophagy.

Endosomes: Late endosomes, which are also acidic, can be stained by AO.

The integrity of these organelles is crucial for cellular health. Disruption of the lysosomal

membrane, known as lysosomal membrane permeabilization (LMP), leads to the leakage of AO

from the lysosome into the cytosol. This relocation results in a quantifiable shift from red

punctate fluorescence to diffuse green cytosolic fluorescence, making AO a sensitive tool for

studying LMP in response to stimuli like drug candidates or toxins.
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Fig. 2: Monitoring lysosomal stability with Acridine Orange.

Data Presentation: Spectral Properties
The metachromatic nature of Acridine Orange is defined by its distinct excitation and emission

spectra when bound to different molecular targets.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b158528?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acridine

Orange

State

Binding

Target /

Condition

Interaction
Excitation

(nm)

Emission

(nm)

Observed

Color

Monomeric

Double-

stranded

DNA (dsDNA)

Intercalation ~490-502 ~520-526 Green

Aggregated

Single-

stranded

DNA (ssDNA)

or RNA

Electrostatic

Binding
~460 ~650 Red / Orange

Aggregated

Acidic

Vesicles

(e.g.,

Lysosomes)

Protonation &

Concentratio

n

~460-550 ~640-650 Red / Orange

Key Applications and Experimental Protocols
Apoptosis Detection via AO/Ethidium Bromide (AO/EB)
Dual Staining
This method is widely used to distinguish between viable, apoptotic, and necrotic cells. AO is

permeable to all cells and stains their nuclei green. Ethidium Bromide (EB) can only enter cells

with compromised membrane integrity. This allows for the differentiation of cell populations

based on fluorescence and nuclear morphology.

Viable cells: Uniform green nucleus with intact structure.

Early apoptotic cells: Bright green nucleus showing chromatin condensation (pyknosis) or

fragmentation.

Late apoptotic cells: Orange to red nucleus with condensed or fragmented chromatin, due to

membrane permeability to EB.

Necrotic cells: Uniformly orange to red nucleus with an intact structure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Population Analysis

Cell Culture
(Treated & Control)

Harvest Cells
(e.g., Trypsinization)

Wash with PBS

Stain with AO/EB Solution

Incubate (e.g., 15 min, Dark)

Visualize via
Fluorescence Microscopy

Live
(Green)

Quantify

Early Apoptotic
(Bright Green, Condensed)

Late Apoptotic
(Orange/Red, Fragmented)

Necrotic
(Red)

Click to download full resolution via product page

Fig. 3: Experimental workflow for AO/EB apoptosis assay.

Protocol: AO/EB Staining for Apoptosis

Reagent Preparation: Prepare a dual staining solution containing 100 µg/mL of Acridine

Orange and 100 µg/mL of Ethidium Bromide in phosphate-buffered saline (PBS). Store

protected from light.

Cell Preparation: Culture cells in a suitable format (e.g., 6-well plates or chamber slides) and

apply experimental treatments.

Harvesting: For adherent cells, gently trypsinize and collect the cells. Include the supernatant

to collect any floating (potentially apoptotic) cells. Centrifuge the cell suspension (e.g., at 300

x g for 5 minutes) and discard the supernatant. For suspension cells, proceed to the next

step.
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Washing: Resuspend the cell pellet in 1 mL of cold PBS. Centrifuge again, discard the

supernatant, and resuspend the pellet in a small volume (e.g., 25-50 µL) of PBS.

Staining: Add 1-2 µL of the AO/EB staining solution to the cell suspension and mix gently.

Incubation: Incubate for 10-15 minutes at room temperature in the dark.

Visualization: Place a small volume (e.g., 10 µL) of the stained cell suspension onto a

microscope slide and cover with a coverslip. Immediately visualize the cells using a

fluorescence microscope with a suitable filter set (e.g., blue excitation).

Quantification: Count at least 200 cells per sample and categorize them as viable, early

apoptotic, late apoptotic, or necrotic based on the criteria described above.

Lysosomal Membrane Permeabilization (LMP) Assay
This assay quantifies the integrity of the lysosomal membrane by measuring the fluorescence

shift of Acridine Orange.

Protocol: LMP Assay

Cell Seeding: Seed cells onto a suitable imaging plate (e.g., glass-bottom 96-well plate) and

allow them to adhere overnight.

AO Loading: Remove the culture medium and incubate the cells with medium containing 1-5

µg/mL Acridine Orange for 15-30 minutes at 37°C.

Washing: Wash the cells twice with warm PBS or culture medium to remove excess dye from

the extracellular environment.

Treatment: Add the experimental compound (e.g., a potential lysosomotropic drug) to the

cells.

Imaging: Monitor the cells over time using a fluorescence microscope or a high-content

imaging system equipped with environmental control (37°C, 5% CO₂).

Data Acquisition: Capture images in both the green (e.g., 500-550 nm emission) and red

(e.g., >620 nm emission) channels at various time points.
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Analysis: Quantify the mean fluorescence intensity of the red puncta and the diffuse green

signal within the cytoplasm of the cells. A decrease in the red/green fluorescence intensity

ratio over time indicates the occurrence of LMP.

Conclusion
Acridine Orange Base is a powerful and versatile fluorescent probe for the study of cellular

processes. Its ability to differentially stain nucleic acids and accumulate in acidic organelles

provides researchers with a robust tool for assessing cell cycle status, cell viability, apoptosis,

and lysosomal health. The straightforward protocols and distinct fluorescent readouts make it a

staple in both basic research and advanced applications such as drug screening and

toxicology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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